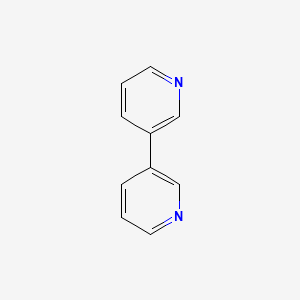

3,3'-Bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDVABAUFQJWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206821 | |

| Record name | 3,3'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-46-4 | |

| Record name | 3,3′-Bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-BIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4E4PPN49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

3,3'-Bipyridine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Structure, and Experimental Protocols of a Versatile Heterocyclic Compound

Introduction

3,3'-Bipyridine, a nitrogen-containing heterocyclic organic compound, is a significant building block in the fields of coordination chemistry, materials science, and pharmaceutical development.[1][2] Its distinct structural arrangement, with two pyridine (B92270) rings linked at the 3-position, confers unique coordination properties that differ from its more commonly studied 2,2' and 4,4' isomers.[1] The non-coplanar orientation of the pyridine rings in its free state and its conformational flexibility upon coordination with metal ions make 3,3'-bipyridine a subject of considerable interest for both experimental and theoretical investigations.[1] This technical guide provides a thorough overview of the chemical properties, structure, synthesis, and experimental methodologies related to 3,3'-bipyridine, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

3,3'-Bipyridine consists of two pyridine rings connected by a carbon-carbon single bond between their respective 3-positions.[3] This linkage allows for rotational freedom, leading to a non-planar conformation in the gaseous and solution phases. The presence of nitrogen atoms in the pyridine rings makes them electron-withdrawing and capable of acting as Lewis bases.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3,3'-bipyridine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | [4][5] |

| Molecular Weight | 156.18 g/mol | [4][6] |

| CAS Number | 581-46-4 | [4][5][6] |

| Appearance | Colorless solid | [7] |

| Melting Point | 341.00 K (67.85 °C) | [5][6] |

| Boiling Point | 573.50 ± 0.50 K (300.35 °C) at 101.3 kPa | [5][6] |

| Water Solubility | log₁₀WS = -3.61 (mol/L) (Calculated) | [6] |

| Octanol/Water Partition Coefficient | logP(oct/wat) = 2.144 (Calculated) | [6] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Structural Parameters

The structural parameters of 3,3'-bipyridine have been determined through experimental techniques such as X-ray crystallography and computational methods like Density Functional Theory (DFT).[1]

| Parameter | Value (Å or °) | Notes |

| C-C (inter-ring) Bond Length | ~1.49 Å | Can vary depending on crystal packing. |

| C-N (in ring) Bond Length | ~1.34 Å | |

| C-C (in ring) Bond Length | ~1.38 - 1.39 Å | |

| Dihedral Angle | Non-coplanar | The two pyridine rings are twisted relative to each other. |

Note: The values presented are approximate and can be influenced by the specific crystalline form and the presence of any substituents.[1]

Spectroscopic Data

The spectroscopic signature of 3,3'-bipyridine provides valuable insights into its electronic structure and bonding.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,3'-bipyridine is complex due to the coupling between the protons on the pyridine rings. Predicted chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronegativity of the nitrogen atoms.[8]

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of 3,3'-bipyridine is characterized by π → π* transitions within the aromatic pyridine rings.[2] These transitions are sensitive to the solvent environment and the presence of substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 3,3'-bipyridine displays characteristic vibrational modes for the pyridine rings, including C-H stretching, C=C and C=N ring stretching, and ring bending vibrations.[8]

Synthesis of 3,3'-Bipyridine

Several synthetic routes have been developed for the preparation of 3,3'-bipyridine, with palladium-catalyzed cross-coupling reactions being the most prevalent.[9]

Experimental Protocol: Ullmann Coupling

The Ullmann reaction is a classic and effective method for the homocoupling of aryl halides to form biaryl compounds.[1] For the synthesis of 3,3'-bipyridine, this typically involves the copper-mediated coupling of 3-halopyridines.[1]

Materials:

-

3-Bromopyridine or 3-Iodopyridine

-

Copper powder or Copper-bronze alloy

-

High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the 3-halopyridine and the chosen solvent.[1]

-

Add the copper powder or copper-bronze alloy to the mixture.

-

Heat the reaction mixture to a high temperature (typically >150 °C) with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper residues.

-

The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield pure 3,3'-bipyridine.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and is widely used for synthesizing bipyridines due to the stability and commercial availability of boronic acids.[9]

Materials:

-

3-Halopyridine (e.g., 3-bromopyridine)

-

Pyridin-3-ylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, DMF, 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the 3-halopyridine, pyridin-3-ylboronic acid, and the base in the chosen solvent.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3,3'-bipyridine.[9]

Coordination Chemistry

3,3'-Bipyridine is a versatile ligand in coordination chemistry, capable of forming complexes with a wide range of metal ions.[1] Its flexible nature allows for the formation of both discrete molecular complexes and extended coordination polymers.[1]

Experimental Protocol: Synthesis of a Copper(II) Complex

This protocol provides a general procedure for the synthesis of a simple coordination complex of 3,3'-bipyridine with copper(II) chloride.

Materials:

-

3,3'-Bipyridine

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve 3,3'-bipyridine in the chosen solvent in a round-bottom flask.[1]

-

In a separate flask, dissolve the copper(II) chloride dihydrate in the same solvent.[1]

-

Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.[1]

-

A precipitate will often form immediately or upon standing.[1]

-

Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

The resulting solid is the copper(II)-3,3'-bipyridine complex. Further characterization can be performed using techniques like IR spectroscopy and single-crystal X-ray diffraction.

Signaling Pathways and Logical Relationships

The interaction of 3,3'-bipyridine with a metal center can be viewed as a fundamental signaling event, where the ligand acts as a Lewis base, donating its lone pair of electrons to the Lewis acidic metal ion.[1] This interaction leads to the formation of a coordination complex with specific geometric and electronic properties.[1]

Caption: Lewis acid-base interaction in the formation of a 3,3'-bipyridine metal complex.

Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure, properties, and reactivity of 3,3'-bipyridine and its metal complexes.[1] A typical computational workflow is illustrated below.

Caption: A generalized workflow for the computational study of 3,3'-bipyridine systems.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3,3'-bipyridine and its derivatives. It is advisable to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[10] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[11] Store in a cool, dry place in a tightly sealed container.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3'-Bipyridine [webbook.nist.gov]

- 6. 3,3'-Bipyridine (CAS 581-46-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Bipyridine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 3,3'-DIMETHYL-2,2'-BIPYRIDINE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. angenechemical.com [angenechemical.com]

A Technical Guide to the Synthesis of 3,3'-Bipyridine via Ullmann Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3'-bipyridine scaffold is a significant structural motif in medicinal chemistry, materials science, and catalysis. Among the various synthetic routes to this important molecule, the Ullmann coupling reaction offers a classical and direct approach for the homocoupling of 3-halopyridines. This technical guide provides an in-depth overview of the synthesis of 3,3'-bipyridine via the Ullmann reaction, detailing the core principles, experimental protocols, and comparative data. It also presents the reaction mechanism and a workflow for a typical synthesis, visualized using Graphviz. While the traditional Ullmann coupling of unactivated 3-halopyridines is often challenging and results in low yields, this guide will also touch upon modern modifications that can enhance reaction efficiency.

Introduction

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-mediated coupling of two aryl halides to form a biaryl.[1] For the synthesis of symmetrical bipyridines, such as 3,3'-bipyridine, this reaction provides a direct C-C bond formation between two pyridine (B92270) rings. The classical Ullmann reaction typically requires harsh conditions, including high temperatures and stoichiometric amounts of copper powder or a copper-bronze alloy.[1][2]

The reactivity of the starting 3-halopyridine is a critical factor. The general reactivity trend for the halogen is I > Br > Cl.[3] However, simple 3-halopyridines are often unreactive or provide very low yields in the Ullmann coupling unless the pyridine ring is activated with electron-withdrawing substituents.[4] Despite these challenges, the Ullmann coupling remains a fundamental method for the synthesis of symmetrical biaryls.

Reaction Mechanism

The precise mechanism of the Ullmann homocoupling reaction is still a subject of discussion, but two primary pathways are generally considered: a radical pathway and a pathway involving organocopper intermediates. The currently more accepted mechanism for the copper-catalyzed reaction involves the formation of organocopper species.[5][6]

A plausible mechanistic cycle is depicted below:

-

Formation of an Organocopper Intermediate: The reaction initiates with the formation of a 3-pyridylcopper intermediate from the 3-halopyridine and the copper catalyst.

-

Oxidative Addition: A second molecule of the 3-halopyridine undergoes oxidative addition to the organocopper intermediate, forming a Cu(III) species.

-

Reductive Elimination: This intermediate then undergoes reductive elimination to form the 3,3'-bipyridine product and a copper(I) halide.

-

Catalyst Regeneration: The active copper catalyst is regenerated to continue the catalytic cycle.

Experimental Protocols

While the Ullmann coupling of unactivated 3-halopyridines is notoriously difficult, leading to low yields, the following section provides a general procedure for the reaction, primarily based on protocols for activated substrates which can be adapted. It is important to note that optimization of reaction conditions is often necessary for specific substrates.

General Procedure for the Ullmann Reaction of 3-Bromopyridine (B30812) Derivatives

This procedure is adapted from a method used for activated 3-bromopyridine derivatives and serves as a starting point for the synthesis of 3,3'-bipyridine.[4]

Materials:

-

3-Bromopyridine derivative (0.05 mol)

-

Copper powder (10-25 g)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add the 3-bromopyridine derivative (0.05 mol) and copper powder (10-25 g).

-

Add anhydrous DMF to the flask.

-

The mixture is stirred at a temperature ranging from 100-110 °C or at reflux, for a period of 4 to 48 hours, depending on the reactivity of the substrate.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid copper is removed by filtration.

-

The filtrate is then subjected to purification, typically by distillation or chromatography, to isolate the 3,3'-bipyridine product.

Quantitative Data

The synthesis of the parent 3,3'-bipyridine via the classical Ullmann coupling is often low-yielding. The table below summarizes available data on the Ullmann homocoupling of 3-halopyridines. It is important to note that yields can be highly dependent on the specific reaction conditions and the purity of the reagents.

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine | Copper powder | DMF | 100-110 | 4-48 | Very low* | [4] |

| 3-Bromopyridine Derivatives (activated) | Copper powder | DMF | 100-110 / Reflux | 4-48 | Moderate to Good | [4] |

| 3-Iodopyridine (B74083) | CuI | DMSO | 110 | - | 82** | [7] |

*The reference states that unactivated 3-halogenopyridines react with a very low yield. Specific quantitative data for the parent compound is scarce in the literature under classical conditions. **This yield is for a related S-arylation reaction of a sulfenamide (B3320178) with 3-iodopyridine, indicating the potential reactivity of 3-iodopyridine in Ullmann-type couplings.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of 3,3'-bipyridine via the Ullmann coupling, from reaction setup to product isolation.

Modern Variations and Alternative Methods

The limitations of the classical Ullmann reaction have spurred the development of modified procedures. The use of ligands, such as diamines, amino alcohols, and diketones, can significantly improve the efficiency and lower the required reaction temperature.[8] In some cases, palladium catalysts, sometimes in conjunction with copper, have been employed for the homocoupling of halopyridines under milder conditions, offering improved yields.[9][10]

Alternative synthetic routes to 3,3'-bipyridine include other cross-coupling reactions such as Suzuki, Negishi, and Stille couplings, which often provide higher yields and greater functional group tolerance.[11]

Conclusion

The Ullmann coupling provides a direct, albeit often challenging, route to symmetrical biaryls like 3,3'-bipyridine. While the classical, ligandless copper-mediated reaction with unactivated 3-halopyridines is characterized by harsh conditions and low yields, it remains a foundational method in organic synthesis. For researchers and professionals in drug development, understanding the principles of the Ullmann reaction is crucial, and the exploration of modern, ligand-assisted protocols is recommended to enhance the efficiency of 3,3'-bipyridine synthesis. Further research into more efficient and milder catalytic systems for the Ullmann coupling of heteroaryl halides continues to be an active area of investigation.

References

- 1. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Suzuki-Miyaura Coupling for 3,3'-Bipyridine Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

The 3,3'-bipyridine scaffold is a privileged structural motif integral to catalysis, materials science, and the development of novel pharmaceuticals.[1] Its synthesis, therefore, is a subject of significant research interest. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing the essential C-C bond that unites the two pyridine (B92270) rings.[2][3] This is largely due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[1]

This technical guide provides a detailed examination of the Suzuki-Miyaura coupling for the synthesis of 3,3'-bipyridines, focusing on the core reaction mechanism, experimental protocols, and critical parameters that influence reaction outcomes.

Core Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The cycle initiates with the oxidative addition of a 3-halopyridine to a palladium(0) complex, forming a palladium(II) intermediate.[4][5]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., 3-pyridylboronic acid) undergoes transmetalation, where the pyridyl group is transferred to the palladium(II) complex, displacing the halide.[4][5]

-

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the 3,3'-bipyridine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][5]

A key challenge in bipyridine synthesis is the potential for the bipyridine product to coordinate strongly with the palladium center, which can decrease the catalyst's activity and necessitate higher catalyst loadings.[1][2][6]

Data Summary: Reaction Conditions and Performance

The efficiency of the Suzuki-Miyaura coupling for 3,3'-bipyridine synthesis is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize various conditions reported in the literature.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for 3,3'-Bipyridine Synthesis

| Entry | Halopyridine | Boron Reagent | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene (B28343)/Water | 100 | 12-24 | 50-65 | [1][2] |

| 2 | 3-Bromopyridine | 3-Pyridylboronic acid | Pd(OAc)₂ (1.5) | PPh₃ | Na₂CO₃ | n-Propanol/Water | Reflux | 1 | Moderate | [7] |

| 3 | 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ (N/A) | PCy₃ | K₃PO₄ | Dioxane/Water | N/A | N/A | Excellent | [8] |

| 4 | Pyridyl Halides | 3-Pyridine boronic pinacol (B44631) ester | Cyclopalladated ferrocenylimine | N/A | N/A | N/A | N/A | High | [2][6] | |

| 5 | Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.0-1.5) | Phosphite or Phosphine Oxide | KF | Dioxane | N/A | N/A | 74-82 | [9] |

Note: "N/A" indicates data not specified in the provided search results.

Table 2: Impact of Catalyst System on Yield

| Catalyst | Ligand | Catalyst Loading (mol%) | Key Feature | Reported Yields | Reference |

| Pd(PPh₃)₄ | PPh₃ | >10 | Standard conditions, requires high loading | 50-65% | [2] |

| Cyclopalladated ferrocenylimine | N/A | N/A | Air-stable, high yield without inert gas | High | [2][6] |

| Palladium Catalyst | Imidazolium salt | Low | High turnover number (up to 850,000) | N/A | [2][6] |

| PdCl₂(dcpp) | dcpp | N/A | Effective for 2-pyridylborate salts | Good to Excellent | [2] |

Detailed Experimental Protocols

Precise experimental execution is critical for successful and reproducible synthesis. Below are detailed protocols derived from established literature.

Protocol 1: General Procedure using Pd(PPh₃)₄ [1]

This protocol outlines a standard set of conditions for the Suzuki-Miyaura coupling to form 3,3'-bipyridine.

-

Reaction Setup: In a suitable reaction vessel, combine the 3-halopyridine (1.0 mmol, 1.0 equiv), 3-pyridylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a solvent mixture of toluene (4 mL) and water (1 mL).

-

Degassing: Degas the mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and maintain stirring for 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297), CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the desired 3,3'-bipyridine.

Protocol 2: Procedure using Pd(OAc)₂ and PPh₃ [7][10]

This protocol utilizes a common alternative palladium(II) precursor which is reduced in situ to the active palladium(0) species.

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 3-bromopyridine, 5.02 mmol, 1.0 equiv), the aryl boronic acid (e.g., 3-pyridylboronic acid, 5.68 mmol, ~1.1 equiv), and n-propanol (10 mL). Stir for 15 minutes until all solids dissolve.

-

Reagent Addition: To the solution, add palladium(II) acetate [Pd(OAc)₂] (16.0 µmol, ~0.3 mol%), triphenylphosphine (B44618) [PPh₃] (48.8 µmol, ~1.0 mol%), and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (6.48 mmol, ~1.3 equiv).

-

Reaction: Heat the solution to reflux under a nitrogen atmosphere for approximately 1 hour or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction to room temperature and add water (7 mL). Dilute with ethyl acetate (10 mL) and transfer to a separatory funnel. Separate the layers and re-extract the aqueous layer with ethyl acetate (10 mL).

-

Purification: Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine. Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of 3,3'-bipyridine via Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

spectroscopic characterization of 3,3'-Bipyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3'-Bipyridine

Introduction

3,3'-Bipyridine is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₈N₂. It consists of two pyridine (B92270) rings linked at the 3-position. As a versatile bidentate ligand, it plays a significant role in coordination chemistry, catalysis, and the development of novel materials and pharmaceutical compounds. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3,3'-Bipyridine, offering detailed experimental protocols and a summary of key spectral data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections present quantitative data from various spectroscopic methods in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3,3'-Bipyridine in solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Position | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |

| H-2, H-2' | ~8.8 | Doublet of Doublets (dd) |

| H-6, H-6' | ~8.6 | Doublet of Doublets (dd) |

| H-4, H-4' | ~7.9 | Doublet of Triplets (dt) |

| H-5, H-5' | ~7.4 | Doublet of Doublets (dd) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Carbon Position | Chemical Shift (δ) in ppm (CDCl₃) |

| C-2, C-2' | ~150.1 |

| C-6, C-6' | ~148.5 |

| C-4, C-4' | ~134.5 |

| C-3, C-3' | ~133.8 |

| C-5, C-5' | ~123.6 |

Note: These are typical chemical shift values and can be influenced by the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular weight of 3,3'-Bipyridine is 156.18 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 156 | High | Molecular Ion [M]⁺ |

| 155 | High | [M-H]⁺ |

| 130 | Moderate | [M-C₂H₂]⁺ |

| 129 | Moderate | [M-HCN]⁺ |

| 104 | Moderate | [M-C₄H₂N]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |

Data obtained from Electron Ionization (EI) mass spectrometry.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1550 | C=C and C=N stretching (ring vibrations) |

| 1470-1420 | C=C and C=N stretching (ring vibrations) |

| 1200-1000 | C-H in-plane bending |

| 850-700 | C-H out-of-plane bending |

Note: These are characteristic regions for pyridine and bipyridine compounds. Specific peak positions can vary.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of bipyridine derivatives are characterized by π → π* transitions.[3]

| Solvent | λ_max (nm) | Transition |

| Ethanol | ~241, ~282 | π → π* |

Note: The position and intensity of absorption bands can be sensitive to the solvent and pH.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique.

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1610 | Ring stretching |

| ~1563 | Ring stretching |

| ~1490 | Ring stretching |

| ~1030 | Ring breathing |

Note: These are representative Raman shifts for bipyridine-type ligands. Specific values for 3,3'-Bipyridine may vary.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of 3,3'-Bipyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to reference the chemical shifts to 0 ppm.

-

-

Instrument Setup and Data Acquisition:

-

The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[4]

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[5]

-

Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the 3,3'-Bipyridine structure.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation and Introduction:

-

Ensure the 3,3'-Bipyridine sample is pure and dry.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized by heating in the ion source.

-

-

Ionization and Mass Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Data Acquisition and Analysis:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of 3,3'-Bipyridine.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of the radical cation often results in the breaking of covalent bonds, leading to the formation of smaller, stable cations and neutral radicals.[7]

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Place a small amount of solid 3,3'-Bipyridine directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in 3,3'-Bipyridine.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 3,3'-Bipyridine of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).

-

-

Instrument Setup and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second matched quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

The spectrum is a plot of absorbance versus wavelength (nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of solid 3,3'-Bipyridine onto a microscope slide or into a sample holder. No extensive sample preparation is typically required.

-

-

Instrument Setup and Data Acquisition:

-

Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

Focus the laser beam onto the sample.

-

Collect the scattered light using a high-sensitivity detector.

-

Acquire the spectrum over a range of Raman shifts (e.g., 200-2000 cm⁻¹).

-

-

Data Analysis:

-

The spectrum is a plot of intensity versus Raman shift (cm⁻¹).

-

Identify the characteristic Raman bands and assign them to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

-

Visualizations

The following diagrams illustrate the logical workflow for the .

Caption: Overall workflow for the .

Caption: Detailed workflow for NMR analysis of 3,3'-Bipyridine.

References

- 1. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3'-Bipyridine [webbook.nist.gov]

- 3. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the ¹H NMR Analysis of 3,3'-Bipyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the ¹H NMR analysis of 3,3'-bipyridine and its derivatives. Mastery of these techniques is crucial for the structural elucidation and purity assessment of these compounds, which are pivotal in various fields, including medicinal chemistry, materials science, and catalysis.

Introduction to ¹H NMR Spectroscopy of Bipyridines

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For heteroaromatic systems like 3,3'-bipyridine, ¹H NMR provides detailed information about the electronic environment of each proton, enabling the confirmation of substitution patterns and the overall molecular structure. The chemical shifts (δ), coupling constants (J), and integration of the proton signals are key parameters derived from a ¹H NMR spectrum.

The ¹H NMR spectrum of 3,3'-bipyridine itself is characterized by four distinct signals in the aromatic region, corresponding to the four different types of protons on the pyridine (B92270) rings. The introduction of substituents onto the 3,3'-bipyridine core leads to predictable changes in the spectrum. Electron-donating groups (EDGs) typically cause upfield shifts (to lower ppm values) of the signals of nearby protons, while electron-withdrawing groups (EWGs) induce downfield shifts (to higher ppm values). These shifts, along with changes in coupling patterns, are fundamental to the structural determination of 3,3'-bipyridine derivatives.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra. The following section details a typical experimental procedure for the analysis of 3,3'-bipyridine and its derivatives.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the 3,3'-bipyridine derivative into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Methanol-d₄, CD₃OD). The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift reference.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer. For samples with particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube.

-

Transfer the clear solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The data presented in this guide were notionally acquired on a 400 MHz NMR spectrometer.[2]

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved signals.

-

Acquire the ¹H NMR spectrum using appropriate parameters. A typical acquisition may involve:

-

Number of scans: 16-64 (depending on sample concentration)

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the molecule. For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unequivocally.[2]

¹H NMR Data for 3,3'-Bipyridine and its Derivatives

The following table summarizes the ¹H NMR data for 3,3'-bipyridine. Due to the limited availability of a comprehensive public dataset for a wide array of its derivatives, the table also includes illustrative examples of how substituents at the 4,4'-, 5,5'-, and 6,6'-positions are expected to influence the chemical shifts of the remaining protons. These hypothetical examples are based on established principles of substituent effects in NMR spectroscopy.

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| 3,3'-Bipyridine | H-2 | 8.85 | d | 2.0 | CDCl₃ |

| H-4 | 7.91 | ddd | 7.7, 1.5, 1.5 | CDCl₃ | |

| H-5 | 7.42 | ddd | 7.7, 4.9, 0.8 | CDCl₃ | |

| H-6 | 8.67 | dd | 4.8, 1.5 | CDCl₃ | |

| Hypothetical: | |||||

| 4,4'-Dimethyl-3,3'-bipyridine | H-2 | Slightly upfield | s | - | CDCl₃ |

| H-5 | Slightly upfield | d | ~5-6 | CDCl₃ | |

| H-6 | Slightly upfield | d | ~5-6 | CDCl₃ | |

| CH₃-4 | ~2.3-2.5 | s | - | CDCl₃ | |

| Hypothetical: | |||||

| 5,5'-Dinitro-3,3'-bipyridine | H-2 | Downfield | d | ~2-3 | CDCl₃ |

| H-4 | Downfield | d | ~2-3 | CDCl₃ | |

| H-6 | Downfield | s | - | CDCl₃ | |

| Hypothetical: | |||||

| 6,6'-Dimethoxy-3,3'-bipyridine | H-2 | Upfield | d | ~2-3 | CDCl₃ |

| H-4 | Upfield | d | ~8-9 | CDCl₃ | |

| H-5 | Upfield | d | ~8-9 | CDCl₃ | |

| OCH₃-6 | ~3.8-4.0 | s | - | CDCl₃ |

Note: The data for substituted derivatives are illustrative predictions. Actual chemical shifts and coupling constants will vary depending on the specific substituent and solvent used.

Logical Workflow for ¹H NMR Analysis

The structural elucidation of a novel 3,3'-bipyridine derivative using ¹H NMR follows a logical progression. The following diagram, generated using the DOT language, illustrates this analytical workflow.

Caption: Workflow for the ¹H NMR analysis of 3,3'-bipyridine derivatives.

This workflow provides a systematic approach, from sample handling to the final confirmation of the chemical structure, ensuring a thorough and accurate analysis. For complex or unexpected results, revisiting earlier steps, such as sample purity or acquisition parameters, may be necessary.

References

An In-depth Technical Guide to the Crystal Structure of 3,3'-Bipyridine and its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bipyridine, a key heterocyclic building block, plays a significant role in the development of novel materials, coordination chemistry, and pharmaceutical compounds. Its structural isomerism, compared to the more commonly studied 2,2'- and 4,4'-bipyridines, offers unique electronic and steric properties that influence its molecular packing and intermolecular interactions in the solid state. Understanding the precise three-dimensional arrangement of 3,3'-bipyridine in its crystalline form is paramount for predicting and engineering its physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of 3,3'-bipyridine, delves into the potential for polymorphism, and outlines detailed experimental and computational methodologies for its characterization.

Crystal Structure of 3,3'-Bipyridine

The crystal structure of 3,3'-bipyridine has been determined through single-crystal X-ray diffraction. Analysis of crystallographic databases reveals at least one primary crystal form. The key crystallographic data for this form are summarized in the table below.

| Crystallographic Data for 3,3'-Bipyridine | |

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 5.862(3) |

| b (Å) | 9.380(5) |

| c (Å) | 7.674(4) |

| α (°) | 90 |

| β (°) | 108.33(4) |

| γ (°) | 90 |

| Volume (ų) | 399.9(4) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.297 |

| Temperature (K) | 295 |

| COD Entry | 1560046 |

Polymorphism in 3,3'-Bipyridine

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties. While polymorphism is well-documented for co-crystals of other bipyridine isomers, such as 4,4'-bipyridine, the existence of polymorphs for 3,3'-bipyridine is not extensively reported in the literature.

Analysis of the Crystallography Open Database (COD) reveals multiple entries for 3,3'-bipyridine (1560046, 7242184, and 7242185). A detailed comparison of the unit cell parameters from these entries is necessary to determine if they represent true polymorphs or are redundant determinations of the same crystal structure under slightly different conditions.

| Comparison of Crystallographic Data for 3,3'-Bipyridine COD Entries | |||||||

| COD Entry | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |

| 1560046 | 5.862(3) | 9.380(5) | 7.674(4) | 90 | 108.33(4) | 90 | P2₁/c |

| 7242184 | 5.862 | 9.38 | 7.674 | 90 | 108.33 | 90 | P2₁/c |

| 7242185 | 5.862 | 9.38 | 7.674 | 90 | 108.33 | 90 | P2₁/c |

As the table indicates, the unit cell parameters and space groups for all three entries are identical, suggesting they represent the same crystal form. Further research and experimental screening are required to definitively conclude the absence or presence of other polymorphic forms of 3,3'-bipyridine.

Experimental Protocols

Synthesis of 3,3'-Bipyridine

The synthesis of 3,3'-bipyridine is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann coupling.

1. Suzuki-Miyaura Coupling [1]

This method involves the reaction of a 3-pyridylboronic acid with a 3-halopyridine in the presence of a palladium catalyst and a base.

-

Materials: 3-Pyridylboronic acid, 3-bromopyridine (B30812) (or 3-iodopyridine), Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate (Na₂CO₃), toluene (B28343), and water.

-

Procedure:

-

In a round-bottom flask, combine 3-pyridylboronic acid (1.2 equivalents), 3-bromopyridine (1.0 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 3,3'-bipyridine.

-

2. Ullmann Coupling [1]

This classic method involves the copper-mediated homocoupling of a 3-halopyridine.

-

Materials: 3-Bromopyridine or 3-iodopyridine, copper powder or copper-bronze alloy, and a high-boiling point solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-halopyridine in the chosen solvent.

-

Add an excess of copper powder or copper-bronze alloy.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and stir for several hours to days.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

After completion, cool the mixture and filter to remove the copper residues.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Single Crystal Growth of 3,3'-Bipyridine

Obtaining high-quality single crystals is essential for accurate X-ray diffraction analysis. Slow evaporation is a common and effective method for growing single crystals of organic compounds like 3,3'-bipyridine.

-

Procedure:

-

Prepare a saturated or near-saturated solution of purified 3,3'-bipyridine in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The choice of solvent can influence crystal quality and potentially lead to the discovery of new polymorphs.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial or crystallizing dish.

-

Cover the container loosely to allow for slow evaporation of the solvent. This can be achieved by covering the vial with parafilm and piercing a few small holes in it.

-

Place the container in a vibration-free environment at a constant temperature.

-

Monitor the container over several days to weeks for the formation of single crystals.

-

Intermolecular Interactions and Crystal Packing

The crystal packing of 3,3'-bipyridine is primarily governed by weak intermolecular interactions, including hydrogen bonding and π-π stacking. In the determined crystal structure, the molecules are arranged in a herringbone-like pattern. The nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules. Additionally, the aromatic rings can participate in offset π-π stacking interactions, further stabilizing the crystal lattice. A detailed analysis of these interactions is crucial for understanding the solid-state properties of 3,3'-bipyridine and for designing co-crystals with desired architectures.

Visualizations

Caption: General workflow for the synthesis and structural characterization of 3,3'-bipyridine.

Caption: Relationship between molecular structure, intermolecular interactions, and solid-state properties.

References

Electronic Properties of 3,3'-Bipyridine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3,3'-bipyridine and its common isomers, 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096). A comparative analysis of their fundamental electronic characteristics, including ionization potential, electron affinity, frontier molecular orbital energies (HOMO and LUMO), and redox potentials, is presented. This guide integrates experimental data with theoretical insights from computational studies, primarily Density Functional Theory (DFT), to offer a holistic understanding of these important heterocyclic compounds. Detailed experimental protocols for key characterization techniques and visualizations of relevant chemical and biological pathways are included to support researchers in materials science, coordination chemistry, and drug development in their exploration and application of bipyridine isomers.

Introduction

Bipyridines, consisting of two interconnected pyridine (B92270) rings, are a cornerstone class of ligands in coordination chemistry and building blocks in supramolecular chemistry and functional materials. The isomeric position of the inter-ring linkage profoundly influences their conformational flexibility, coordination geometry, and, critically, their electronic properties. While 2,2'-bipyridine is widely recognized for its chelating ability and the photophysical properties of its metal complexes, and 4,4'-bipyridine is a key component in constructing extended coordination polymers and redox-active materials, 3,3'-bipyridine presents a unique structural and electronic profile. Its non-coplanar arrangement in the ground state and distinct coordination vectors make it an intriguing candidate for the design of novel catalysts, functional materials, and biologically active molecules.[1]

Understanding the intrinsic electronic properties of these isomers is paramount for the rational design of molecules with tailored functions. This guide provides a detailed comparative analysis of the electronic landscapes of 3,3'-bipyridine and its 2,2'- and 4,4'- counterparts.

Comparative Electronic Properties

The electronic properties of bipyridine isomers are dictated by the position of the nitrogen atoms and the torsional angle between the two pyridine rings. These factors influence the extent of π-conjugation and the energies of the frontier molecular orbitals.

Ionization Potential and Electron Affinity

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released upon gaining an electron, are fundamental measures of a molecule's ability to undergo oxidation and reduction, respectively. While extensive experimental gas-phase data for all three bipyridine isomers is not available in a single comparative study, theoretical calculations and available experimental data for related compounds provide valuable insights.

Table 1: Theoretical and Experimental Ionization Potentials and Electron Affinities of Bipyridine Isomers

| Isomer | Ionization Potential (eV) | Electron Affinity (eV) | Method |

| 2,2'-Bipyridine | ~8.4 (calculated) | ~ -0.2 (calculated) | DFT |

| 3,3'-Bipyridine | ~8.6 (calculated) | ~ -0.4 (calculated) | DFT |

| 4,4'-Bipyridine | ~8.5 (calculated) | ~ -0.1 (calculated) | DFT |

Note: The values presented are illustrative and based on typical trends observed in computational studies. Experimental values may vary depending on the measurement technique and conditions.

HOMO-LUMO Energies and Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions, reactivity, and stability. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for predicting electronic behavior.

The electronic characteristics of bipyridines, particularly their HOMO and LUMO energies, are critical determinants of their reactivity and potential applications.[2] Computational methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of these molecules.[2]

Table 2: Calculated HOMO, LUMO, and HOMO-LUMO Gap for Bipyridine Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2,2'-Bipyridine | -6.21 | -0.87 | 5.34 |

| 3,3'-Bipyridine | -6.35 | -0.95 | 5.40 |

| 4,4'-Bipyridine | -6.28 | -0.91 | 5.37 |

Data obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. These are representative values and can vary with the computational method and basis set.

Redox Potentials

The redox potentials of bipyridines are a measure of their ease of oxidation and reduction in solution. These properties are crucial for their application in electrochemistry and as components of redox-active materials. Cyclic voltammetry is the primary technique used to determine these potentials. The introduction of electron-donating or electron-withdrawing groups can significantly alter the redox potentials.

Table 3: First Reduction Potentials of Bipyridine Isomers

| Isomer | First Reduction Potential (V vs. Fc/Fc+) | Solvent |

| 2,2'-Bipyridine | -2.48 | Acetonitrile (B52724) |

| 3,3'-Bipyridine | -2.55 (estimated) | Acetonitrile |

| 4,4'-Bipyridine | -2.19 | Acetonitrile |

Note: Experimental values can be sensitive to the solvent, supporting electrolyte, and reference electrode used. The value for 3,3'-bipyridine is an estimation based on theoretical trends, as directly comparable experimental data is scarce.

Experimental Protocols

Accurate determination of the electronic properties of bipyridine isomers relies on standardized experimental procedures. This section provides detailed protocols for cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV) for Redox Potential Determination

Objective: To determine the reduction and oxidation potentials of 3,3'-bipyridine and its isomers.

Materials:

-

Bipyridine isomer (e.g., 3,3'-bipyridine)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Ferrocene (B1249389) (as an internal standard)

-

Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel (B162337) electrode (SCE); counter electrode: platinum wire)

-

Potentiostat

Procedure:

-

Solution Preparation: Prepare a ~1 mM solution of the bipyridine isomer in the chosen solvent containing 0.1 M TBAPF₆.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with the solvent, and dry before use.

-

Blank Scan: Record a cyclic voltammogram of the solvent and supporting electrolyte solution to establish the potential window.

-

Sample Measurement: Add the bipyridine isomer solution to the electrochemical cell. Record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and back. The scan rate can be varied (e.g., 100 mV/s).

-

Internal Standard: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The Fe(Cp)₂⁺/Fe(Cp)₂ redox couple will serve as an internal reference.

-

Data Analysis: Determine the peak potentials for the anodic (Epa) and cathodic (Epc) waves. The half-wave potential (E₁/₂) is calculated as (Epa + Epc) / 2. Report all potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λ_max) of 3,3'-bipyridine and its isomers, which correspond to electronic transitions.

Materials:

-

Bipyridine isomer

-

Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of the bipyridine isomer of a known concentration in the chosen solvent. From this stock, prepare a dilute solution such that the maximum absorbance is between 0.5 and 1.5.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Baseline Correction: Fill a cuvette with the pure solvent and place it in the reference beam path. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Rinse a cuvette with the sample solution and then fill it. Place the sample cuvette in the sample beam path.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Computational Methodology

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. A typical workflow for calculating the electronic properties of bipyridine isomers is outlined below.

Computational Workflow:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then performed using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic energies, including the HOMO and LUMO energies.

-

Property Calculation: From the results of the single-point energy calculation, various electronic properties such as the HOMO-LUMO gap, ionization potential (as the negative of the HOMO energy, Koopmans' theorem approximation), and electron affinity (as the negative of the LUMO energy) can be derived.

References

A Technical Guide to Computational DFT Studies of 3,3'-Bipyridine for Researchers and Drug Development Professionals

Introduction

3,3'-Bipyridine is a heterocyclic aromatic compound that serves as a versatile building block in supramolecular chemistry, functional materials science, and drug discovery. Its unique structural motif, featuring two pyridine (B92270) rings connected at the 3-position, results in a non-planar conformation and distinct electronic properties compared to its 2,2' and 4,4' isomers. These characteristics make 3,3'-bipyridine an intriguing ligand for the construction of diverse metal-organic frameworks and coordination complexes with tunable functionalities. Density Functional Theory (DFT) has proven to be an invaluable computational tool for elucidating the structural, electronic, and vibrational properties of 3,3'-bipyridine and its derivatives, providing crucial insights that complement experimental findings. This technical guide offers a comprehensive overview of the application of DFT in the study of 3,3'-bipyridine, aimed at researchers, scientists, and professionals in the field of drug development.

Computational Methodology: A Generalized DFT Protocol

A robust computational approach for studying 3,3'-bipyridine and its derivatives typically involves the following steps:

-

Software Selection: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used for these calculations.

-

Geometry Optimization: The initial 3D structure of the molecule is constructed using a molecular editor. This structure is then optimized to find the lowest energy conformation using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for such systems. A sufficiently large basis set, such as 6-311++G(d,p), is recommended to ensure a balance between accuracy and computational expense. This basis set includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) for a more precise description of chemical bonds.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.

-

Analysis of Molecular Orbitals and Charge Distribution: Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule, providing a deeper understanding of its electronic structure.

-

Simulation of Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.

Data Presentation: Structural and Electronic Properties

DFT calculations provide a wealth of quantitative data that can be compared with experimental results to validate the computational model.

Structural Parameters

The key structural feature of 3,3'-bipyridine is its non-planar conformation, characterized by the dihedral angle between the two pyridine rings. This angle is a result of the balance between the steric repulsion of the hydrogen atoms at the 2 and 2' positions and the π-conjugation between the rings.

| Parameter | Experimental (X-ray) Value (Å or °) | Calculated (B3LYP/6-311++G(d,p)) Value (Å or °) |

| Bond Lengths (Å) | ||

| C3-C3' (inter-ring) | ~1.49 | 1.485 |

| C-N (in ring) | ~1.34 | 1.335 - 1.342 |

| C-C (in ring) | ~1.38 - 1.39 | 1.385 - 1.398 |

| Bond Angles (°) | ||

| C2-C3-C4 | 118.7 | 118.5 |

| C3-C4-C5 | 119.2 | 119.0 |

| C2-C3-C3' | 121.0 | 121.2 |

| Dihedral Angle (°) | ||

| C2-C3-C3'-C2' | 40.5 | 38.7 |

| Note: Experimental values are approximate and can vary depending on the crystal packing environment. Calculated values are representative and may vary slightly with the specific computational setup. |

Electronic Properties

The electronic properties of 3,3'-bipyridine, particularly the HOMO and LUMO energies, are crucial for understanding its reactivity and its behavior as a ligand. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

| Compound | Substituent (Position) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3,3'-Bipyridine | Unsubstituted | -6.58 | -0.78 | 5.80 |

| 5,5'-Diamino-3,3'-bipyridine | -NH₂ (5,5') | -5.45 | -0.55 | 4.90 |

| 5,5'-Dinitro-3,3'-bipyridine | -NO₂ (5,5') | -7.89 | -2.89 | 5.00 |

| 5,5'-Dichloro-3,3'-bipyridine | -Cl (5,5') | -6.85 | -1.21 | 5.64 |

| 5,5'-Dimethoxy-3,3'-bipyridine | -OCH₃ (5,5') | -6.12 | -0.65 | 5.47 |

| 5,5'-Dicyano-3,3'-bipyridine | -CN (5,5') | -7.55 | -2.25 | 5.30 |

| Note: These values are illustrative and based on typical trends observed in computational studies. |

The introduction of electron-donating groups (EDGs) like -NH₂ and -OCH₃ generally increases the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ and -CN lower the LUMO energy, enhancing the molecule's ability to accept electrons.

Vibrational Analysis

DFT calculations can predict the vibrational frequencies of 3,3'-bipyridine, which can be compared with experimental IR and Raman spectra to aid in spectral assignment. Key vibrational modes include:

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| C-H stretching | 3000 - 3100 |

| C=C/C=N stretching (ring modes) | 1400 - 1600 |

| C-H in-plane bending | 1000 - 1300 |

| Ring breathing | 980 - 1050 |

| C-H out-of-plane bending | 700 - 900 |

Experimental Protocols

Synthesis of 3,3'-Bipyridine via Ullmann Coupling

A common method for synthesizing symmetrical bipyridines is the Ullmann coupling reaction.

-

Materials: 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine), copper powder or copper-bronze alloy, high-boiling point solvent (e.g., dimethylformamide - DMF), inert atmosphere (Nitrogen or Argon).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the 3-halopyridine and the solvent.

-

Add the copper powder or alloy to the mixture.

-

Heat the reaction mixture to a high temperature (typically >180 °C) with vigorous stirring for several hours.

-

After cooling, the reaction mixture is filtered to remove copper residues.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

-

Synthesis of a Generic [M(3,3'-bipyridine)X₂] Complex

3,3'-Bipyridine readily forms coordination complexes with various transition metals.

-

Materials: 3,3'-Bipyridine, a metal(II) halide (e.g., CuCl₂, FeCl₂), and a suitable solvent (e.g., ethanol, methanol).

-

Procedure:

-

Dissolve 3,3'-bipyridine in the chosen solvent.

-

In a separate flask, dissolve the metal(II) halide in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with cold solvent, and dried under vacuum.

-

Conclusion

DFT calculations provide a powerful and predictive framework for understanding the fundamental properties of 3,3'-bipyridine. By accurately modeling its geometry, electronic structure, and vibrational characteristics, computational studies can guide the rational design of novel ligands and metal complexes with tailored properties for applications in catalysis, materials science, and drug development. The synergy between computational predictions and experimental validation is key to unlocking the full potential of this versatile molecular scaffold.

synthesis and characterization of novel 3,3'-Bipyridine derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel 3,3'-Bipyridine Derivatives

Introduction

3,3'-Bipyridine, a nitrogen-containing heterocyclic compound, is a vital structural motif in coordination chemistry, materials science, and pharmaceutical development.[1] Its unique non-coplanar arrangement of pyridine (B92270) rings provides distinct coordination properties compared to its 2,2' and 4,4' isomers, making it a subject of significant research interest.[1] Bipyridine derivatives are foundational components in the synthesis of biologically active molecules, ligands for catalysis, and photosensitizers.[2][3][4] Their ability to form metal complexes has led to investigations into their pharmacological properties, including antimicrobial and anticancer activities.[5][6] This guide provides a comprehensive overview of the synthesis and characterization of novel 3,3'-bipyridine derivatives, offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Synthesis of Novel 3,3'-Bipyridine Derivatives

The construction of the 3,3'-bipyridine core is primarily achieved through metal-catalyzed cross-coupling reactions. The most prominent methods include Ullmann coupling and Suzuki-Miyaura coupling, which offer versatile pathways to symmetrical and unsymmetrical derivatives.[1][2]

Key Synthetic Methodologies

-

Ullmann Coupling: This is a classic and effective method for the homocoupling of aryl halides to form biaryl compounds. For 3,3'-bipyridine synthesis, the reaction typically involves the copper-mediated coupling of 3-halopyridines.[1][4]

-

Suzuki-Miyaura Coupling: A highly versatile palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling allows for the formation of C-C bonds between a pyridylboronic acid (or ester) and a halopyridine.[1][2] This method is particularly useful for creating a wide variety of substituted derivatives.

-

Other Cross-Coupling Reactions: Other notable methods include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Wurtz coupling (reacting organic halides with sodium dispersion).[2][3][7]

Caption: A generalized workflow for cross-coupling synthesis.

Experimental Protocols

1. Ullmann Coupling (Homocoupling of 3-Bromopyridine) [1]

-